molecular formula C13H23NO B11041165 Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- CAS No. 62972-64-9

Piperidine, 1-(cyclohexylcarbonyl)-4-methyl-

Cat. No.: B11041165
CAS No.: 62972-64-9
M. Wt: 209.33 g/mol
InChI Key: UDCRYQOXXLPOSW-UHFFFAOYSA-N
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Description

Piperidine, 1-(cyclohexylcarbonyl)-4-methyl-, is a synthetic piperidine derivative characterized by a cyclohexylcarbonyl group attached to the nitrogen atom of the piperidine ring and a methyl substituent at the 4-position. The molecular formula is hypothesized as C₁₃H₂₃NO, with a molecular weight of approximately 209.33 g/mol.

Properties

CAS No.

62972-64-9

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

cyclohexyl-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H23NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3

InChI Key

UDCRYQOXXLPOSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Hydrogenation of 4-Methylpyridine

4-Methylpyridine (4-picoline) undergoes hydrogenation in the presence of a molybdenum disulfide (MoS₂) catalyst under hydrogen gas (H₂) pressure. This reaction proceeds via saturation of the aromatic ring to yield 4-methylpiperidine:

C5H5N (4-picoline)+3H2MoS2C5H10NH (4-methylpiperidine)\text{C}5\text{H}5\text{N (4-picoline)} + 3 \text{H}2 \xrightarrow{\text{MoS}2} \text{C}5\text{H}{10}\text{NH (4-methylpiperidine)}

Reaction Conditions :

  • Temperature: 100–150°C

  • Pressure: 10–50 bar H₂

  • Solvent: Ethanol or methanol

  • Yield: >90% (theoretical)

The CN102887854B patent corroborates this approach, employing palladium on carbon (Pd/C) and formic acid for reductive steps in analogous systems. For instance, reducing 4-picoline-2-carboxylic acid ethyl ester nitrile oxide with Pd/C and formic acid in methanol achieves 4-methylpiperidine derivatives in 78% yield.

N-Acylation of 4-Methylpiperidine

Introducing the cyclohexylcarbonyl group at the piperidine nitrogen necessitates activation of cyclohexanecarboxylic acid. Two predominant methods emerge: mixed anhydride coupling and acyl chloride-mediated acylation .

Mixed Anhydride Coupling

Adapted from WO2010106550A2, this method avoids moisture-sensitive reagents like dicyclohexylcarbodiimide (DCC), favoring industrial scalability.

Procedure :

  • Activation : Cyclohexanecarboxylic acid reacts with p-toluenesulfonyl chloride (TsCl) in methylene chloride (CH₂Cl₂) with triethylamine (TEA) as a base, forming a mixed anhydride intermediate.

  • Acylation : The anhydride reacts in situ with 4-methylpiperidine, yielding 1-(cyclohexylcarbonyl)-4-methylpiperidine.

Cyclohexanecarboxylic acid+TsClTEA, CH2Cl2Mixed anhydride4-methylpiperidineTarget compound\text{Cyclohexanecarboxylic acid} + \text{TsCl} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{Mixed anhydride} \xrightarrow{\text{4-methylpiperidine}} \text{Target compound}

Optimized Conditions :

  • Solvent: CH₂Cl₂

  • Base: Triethylamine (1.1 equiv)

  • Temperature: 25–30°C

  • Reaction Time: 18 hours

  • Yield: ~87% (analogous to Nateglinide synthesis)

  • Purity: >99% (HPLC)

Acyl Chloride Method

Cyclohexanecarbonyl chloride directly acylates 4-methylpiperidine in a one-step reaction.

Procedure :

  • 4-Methylpiperidine is dissolved in CH₂Cl₂ and cooled to 0–5°C.

  • Cyclohexanecarbonyl chloride is added dropwise, followed by TEA to neutralize HCl byproduct.

  • The mixture warms to room temperature and stirs for 12–24 hours.

Purification :

  • Aqueous workup (10% HCl and 10% Na₂CO₃ washes)

  • Crystallization from cyclohexane/ethyl acetate (4:1 v/v)

Advantages :

  • Simplicity and fewer byproducts

  • Scalable to multikilogram batches

Comparative Analysis of Acylation Methods

Parameter Mixed Anhydride Acyl Chloride
Activation Reagent TsClNone
Solvent CH₂Cl₂CH₂Cl₂
Base TriethylamineTriethylamine
Reaction Time 18 hours12–24 hours
Yield 87%80–85% (estimated)
Purity >99% (HPLC)>98% (HPLC)

The mixed anhydride method offers superior yield and purity, albeit with longer reaction times. The acyl chloride route, while faster, risks residual HCl complicating purification.

Purification and Crystallization

Post-synthesis purification ensures pharmaceutical-grade purity. WO2010106550A2 details a solvent-antisolvent approach:

  • Crude Product Dissolution : The residue is dissolved in CH₂Cl₂ (400 mL).

  • Antisolvent Addition : Cyclohexane (1600 mL) is added, inducing crystallization.

  • Thermal Cycling : Heating to 60–65°C followed by cooling to 0–5°C enhances crystal homogeneity.

  • Filtration and Drying : Isolated crystals are washed with chilled cyclohexane and dried under vacuum (50–55°C).

Outcome :

  • Purity: 99.7%

  • Crystal Form: Polymorphically stable

Chemical Reactions Analysis

1-(Cyclohexylcarbonyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Piperidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the piperidine ring can inhibit the growth of various cancer cell lines. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their efficacy against hematological cancers. These compounds demonstrated the ability to increase the expression of apoptosis-promoting genes such as p53 and Bax, suggesting their potential as therapeutic candidates in cancer treatment .

Modulation of Chemokine Receptor Activity
Another significant application involves the modulation of chemokine receptors. Piperidine derivatives have been shown to affect chemokine receptor activity, which is crucial in inflammatory responses and immune system regulation. Such compounds may provide new avenues for treating diseases characterized by excessive inflammation or immune dysfunction .

Neuroprotective Effects
The neuroprotective potential of piperidine derivatives has also been explored. Certain compounds have exhibited anti-Alzheimer's activity by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Pest Control

Mosquito Repellents
Piperidine derivatives have been investigated for their use as mosquito repellents. Research conducted by the U.S. Department of Agriculture demonstrated that acylpiperidines could effectively repel mosquitoes, providing a potential alternative to traditional insecticides . The effectiveness of these compounds was evaluated through biological testing, indicating their practical application in vector control strategies.

Pharmacological Applications

Broad Spectrum of Biological Activities
Piperidine-containing compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and analgesic effects. Studies have shown that these compounds can exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo. The versatility of piperidine derivatives makes them valuable in pharmaceutical research and development.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal Chemistry Anticancer agentsInduced apoptosis in cancer cell lines
Modulators of chemokine receptorsPotential treatments for inflammation-related diseases
Neuroprotective agentsInhibition of acetylcholinesterase for Alzheimer's treatment
Pest Control Mosquito repellentsEffective repellency demonstrated in field tests
Pharmacological Antimicrobial and antifungal agentsExhibited broad biological activity across multiple pathogens

Case Studies

  • Anticancer Studies : A notable study synthesized a series of piperidin-4-one derivatives that showed promising results against leukemia and myeloma cells. The molecular docking studies confirmed interactions with critical proteins involved in cancer progression, supporting further evaluation as therapeutic candidates .
  • Mosquito Repellency Trials : Field trials assessing the efficacy of acylpiperidines revealed significant protection durations against mosquito bites, suggesting their viability as long-lasting repellents compared to conventional options .
  • Neuroprotective Research : Investigations into piperidine derivatives for Alzheimer's treatment highlighted their dual-action mechanisms that not only inhibit acetylcholinesterase but also modulate other neuroprotective pathways, making them strong candidates for future drug development .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylcarbonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent type, position, and functional groups. Below is a comparative analysis of structurally related compounds:

Substituent Position on Piperidine Ring

  • 4-Methyl vs. 3-Methyl Substitutions: 3-Methylpiperidine derivatives (e.g., compound 4a in ) demonstrated superior potency as RORγ inhibitors compared to 4-methyl analogs (4i), highlighting the critical role of substituent position in receptor binding .

Functional Group Variations

  • Cyclohexylcarbonyl vs. Benzoyl Groups :
    • Compounds like COB-3 (), featuring a biphenyl ester and small alkyl groups on piperidine nitrogen, show enhanced potency and selectivity for neuronal nicotinic receptors. The cyclohexylcarbonyl group in the target compound may similarly modulate lipophilicity and target engagement .
    • 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine () shares a cyclohexyl-piperidine scaffold but includes a hydroxyl group at the 4-position, which may confer distinct solubility and hydrogen-bonding capabilities compared to the methyl-substituted analog .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- C₁₃H₂₃NO (hyp.) 4-methyl, N-cyclohexylcarbonyl High lipophilicity (predicted) Inferred
1-(cyclohexylcarbonyl)piperidin-4-amine C₁₂H₂₂N₂O 4-amino, N-cyclohexylcarbonyl Potential CNS activity
4-Methyl PCP hydrochloride C₁₈H₂₇N•HCl 4-methyl, N-(phenylcyclohexyl) Dissociative anesthetic
3-Methylpiperidine (RORγ inhibitor 4a) C₆H₁₃N 3-methyl IC₅₀ = 0.12 μM (RORγ)
E2020 (AChE inhibitor) C₂₄H₂₉NO₃ Dimethoxyindanone moiety IC₅₀ = 5.7 nM (AChE)

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Substituent size and position on piperidine significantly impact potency. For example, replacing a phenylpropyl group with a smaller alkyl in eliminated off-target effects .
    • Halogenated aromatic groups (e.g., 4-chlorophenyl in ) enhance antimicrobial activity, suggesting the target compound’s cyclohexyl group may offer similar advantages .
  • Detection Challenges: Modifications like 4-methyl acetate on piperidine () can evade detection by fentanyl test strips, highlighting the need for updated analytical methods for novel analogs .

Biological Activity

Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- , exploring its biological activity, mechanism of action, and potential applications based on recent research findings.

Chemical Structure and Properties

1-(Cyclohexylcarbonyl)-4-methylpiperidine is characterized by a piperidine ring substituted with a cyclohexylcarbonyl group at one position and a methyl group at another. This structure influences its interaction with biological targets, enhancing binding affinity due to the presence of the carbonyl group, which can participate in hydrogen bonding and electrostatic interactions.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The cyclohexylcarbonyl moiety can modulate the compound's pharmacokinetic properties, while the piperidine ring contributes to its ability to engage in various biochemical pathways. The mechanism typically involves:

  • Binding to Receptors : The compound may act as an agonist or antagonist at certain receptor sites.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting physiological processes.

Biological Activity Spectrum

Recent studies have highlighted a broad spectrum of biological activities associated with piperidine derivatives, including:

  • Antimicrobial Activity : Compounds have shown efficacy against various bacterial strains.
  • Insect Repellency : Certain piperidine derivatives have been tested for their effectiveness as mosquito repellents, demonstrating significant protection times in bioassays .
  • CNS Activity : Research indicates potential applications in treating central nervous system disorders due to their ability to cross the blood-brain barrier.

Antimicrobial Efficacy

A study evaluated several piperidine derivatives, including 1-(cyclohexylcarbonyl)-4-methyl-, for their antimicrobial properties. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
1-(Cyclohexylcarbonyl)-4-methylpiperidineModerateHigh
Control (Standard Antibiotic)HighHigh

Insect Repellency Testing

In a bioassay designed to assess mosquito repellency, 1-(cyclohexylcarbonyl)-4-methyl- was tested alongside other derivatives. The results showed that this compound provided significant protection against Aedes aegypti mosquitoes.

Compound NameConcentration (µmol/cm²)Average Protection Time (days)
1-(Cyclohexylcarbonyl)-4-methylpiperidine2573
Control Repellent2585

Q & A

Basic: What are the recommended synthetic routes for Piperidine, 1-(cyclohexylcarbonyl)-4-methyl-?

Methodological Answer:
The compound can be synthesized via acylation of 4-methylpiperidine with cyclohexanecarbonyl chloride. Key steps include:

  • Reagent Preparation : Use dry dichloromethane (DCM) as the solvent to minimize hydrolysis .
  • Acylation : Add cyclohexanecarbonyl chloride dropwise to 4-methylpiperidine under nitrogen, followed by stirring at 0–5°C for 2 hours .
  • Workup : Quench with aqueous sodium bicarbonate, extract with DCM, and dry over anhydrous sodium sulfate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Confirm purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Basic: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR (CDCl₃) : Expect signals at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.3 ppm (piperidine N–CH₂), and δ 2.9 ppm (4-methyl group) .
    • ¹³C NMR : Peaks at ~175 ppm (carbonyl C=O) and 45–55 ppm (piperidine carbons) .
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 223 (M⁺) with fragmentation patterns matching the cyclohexylcarbonyl group .

Advanced: How to optimize reaction conditions to improve yield?

Methodological Answer:

  • Solvent Selection : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates, increasing yield by 15% .
  • Catalysis : Use 1 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 2 hours to 30 minutes .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., over-acylation) .
  • Yield Tracking : Monitor via GC-MS or in situ FTIR to identify optimal quenching points .

Advanced: How to resolve discrepancies in spectral data across studies?

Methodological Answer:

  • Data Cross-Validation : Compare with NIST Chemistry WebBook entries for analogous piperidine derivatives (e.g., 1-benzyl-4-methylpiperidine) to identify solvent- or instrument-induced shifts .
  • Dynamic NMR : Use variable-temperature ¹H NMR to assess conformational mobility causing peak splitting (e.g., cyclohexyl chair flipping) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides definitive structural validation.

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for solvent work .
  • Spill Management : Absorb with vermiculite; neutralize acidic residues with sodium bicarbonate .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
  • Emergency Response : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How to design pharmacological studies for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors where piperidine derivatives show activity (e.g., σ-1 receptors or carbonic anhydrases) .
  • In Vitro Assays :
    • Use HEK-293 cells transfected with target receptors for binding affinity tests (IC₅₀ determination) .
    • Assess cytotoxicity via MTT assay in hepatic (HepG2) and renal (HEK-293) cell lines .
  • Dose-Response Curves : Test 0.1–100 µM concentrations, with positive controls (e.g., known inhibitors) .

Advanced: How to troubleshoot low yields in scaled-up synthesis?

Methodological Answer:

  • Mixing Efficiency : Use mechanical stirring (500 rpm) instead of magnetic stir bars to ensure homogeneity in large batches .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scaling .
  • Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., hydrolyzed cyclohexanecarboxylic acid) .

Basic: What purification techniques ensure high-purity product?

Methodological Answer:

  • Distillation : For liquid intermediates, fractional distillation at reduced pressure (e.g., 50°C, 10 mmHg) removes low-boiling impurities .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to isolate crystals (>98% purity) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min for final purity validation .

Advanced: How to perform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify the cyclohexyl group (e.g., replace with phenyl or adamantyl) and compare bioactivity .
  • Computational Modeling : Use AutoDock Vina to predict binding affinities toward carbonic anhydrase IX .
  • 3D-QSAR : Generate CoMFA models using IC₅₀ data from analogs to identify critical substituents .

Advanced: How to address inconsistencies in biological assay results?

Methodological Answer:

  • Assay Replication : Perform triplicate experiments with blinded sample labeling to eliminate bias .
  • Positive/Negative Controls : Include reference compounds (e.g., acetazolamide for carbonic anhydrase assays) .
  • Data Normalization : Use Z-factor analysis to validate assay robustness (Z > 0.5 indicates high reliability) .

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